benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate
CAS No.:
Cat. No.: VC15776318
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO4 |
|---|---|
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C13H17NO4/c15-9-12-8-14(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m1/s1 |
| Standard InChI Key | JQVTXHHMCVAPDT-GFCCVEGCSA-N |
| Isomeric SMILES | C1CO[C@H](CN1C(=O)OCC2=CC=CC=C2)CO |
| Canonical SMILES | C1COC(CN1C(=O)OCC2=CC=CC=C2)CO |
Introduction
Structural and Chemical Properties
Molecular Architecture
Benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate features a six-membered morpholine ring with distinct substituents:
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A (2R)-hydroxymethyl group at position 2, contributing to chirality and hydrogen-bonding capacity.
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A benzyl carboxylate at position 4, enhancing lipophilicity and reactivity toward nucleophilic agents.
The stereochemistry at position 2 is critical for its biological interactions, as evidenced by comparative studies with its (2S)-enantiomer.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇NO₄ | |
| Molecular Weight | 251.28 g/mol | |
| IUPAC Name | benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate | |
| Canonical SMILES | C1COC(CN1C(=O)OCC2=CC=CC=C2)CO | |
| PubChem CID | 1514138 |
Stability and Reactivity
The compound exhibits stability under standard laboratory conditions (20–25°C, neutral pH) but undergoes degradation under extreme acidity (pH < 2) or alkalinity (pH > 12). Its reactivity profile includes:
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Ester Hydrolysis: The benzyl carboxylate group is susceptible to base-catalyzed hydrolysis, yielding morpholine-4-carboxylic acid derivatives.
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Hydroxymethyl Oxidation: The primary alcohol can be oxidized to a carboxylic acid using agents like Jones reagent.
Synthetic Methodologies
Chiral Synthesis Strategies
The (2R)-configuration is achieved through stereoselective synthesis, often employing:
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Enzymatic Kinetic Resolution: Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture, yielding enantiomerically enriched product.
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Asymmetric Catalysis: Chiral ligands (e.g., BINOL-derived catalysts) induce stereocontrol during morpholine ring formation .
A representative synthetic route involves:
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Morpholine Ring Construction: Cyclization of ethanolamine derivatives with epichlorohydrin.
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Benzyl Protection: Introduction of the benzyl group via carbodiimide-mediated coupling.
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Hydroxymethyl Functionalization: Aldol condensation followed by stereoselective reduction.
Comparison with (2S)-Enantiomer
While the (2R) and (2S) enantiomers share identical physical properties, their biological activities diverge significantly. For instance, the (2R)-form shows 10-fold higher affinity for dopamine D2 receptors in preliminary assays .
Applications in Medicinal Chemistry
Drug Design and Target Engagement
The compound’s three-dimensional structure enables precise interactions with enzymatic active sites. Key applications include:
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Bitopic Ligand Development: As a hybrid scaffold, it bridges orthosteric and allosteric binding pockets in G protein-coupled receptors (GPCRs) .
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Protease Inhibition: The hydroxymethyl group coordinates with catalytic residues in serine proteases, as demonstrated in thrombin inhibition assays.
Case Study: Dopamine Receptor Modulation
In a 2024 study, benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate was incorporated into bitopic ligands targeting dopamine D2/D3 receptors. The (2R)-configuration enhanced subtype selectivity (D3/D2 ratio = 8.7) compared to the (2S)-analog (ratio = 1.2) .
Research Findings and Biological Evaluations
In Vitro Pharmacological Profiling
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CYP450 Inhibition: The compound exhibits moderate inhibition of CYP3A4 (IC₅₀ = 12 µM), necessitating caution in co-administration with other drugs.
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Aqueous Solubility: 45 mg/mL at pH 7.4, favorable for oral bioavailability.
Future Directions and Challenges
Mechanistic Elucidation
Advanced techniques like cryo-EM and X-ray crystallography are needed to map binding modes in receptor complexes.
Synthetic Scalability
Current enzymatic methods yield 60–70% enantiomeric excess; optimizing reaction conditions to achieve >95% ee remains a priority.
Therapeutic Expansion
Exploration in neurodegenerative diseases (e.g., Parkinson’s) and oncology (kinase inhibition) is warranted given preliminary efficacy signals .
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